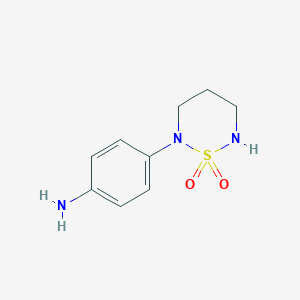
2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazinane ring fused with an aminophenyl group. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile compound for various applications.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a range of therapeutic effects .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory effects on mycelial growth at certain concentrations .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Molecular Mechanism
Studies on similar compounds suggest potential interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline in animal models .
Metabolic Pathways
The metabolic pathways involving 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline, including any enzymes or cofactors it interacts with, are not well-characterized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione typically involves the reaction of 4-aminobenzenesulfonamide with carbonyl compounds under controlled conditions. One common method includes the use of thiourea as a sulfur source, which reacts with the aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazinane ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione can be compared with other similar compounds such as:
2-(4-aminophenyl)benzothiazole: Both compounds have similar antimicrobial and anticancer properties, but the presence of the thiadiazinane ring in this compound imparts unique chemical reactivity and stability.
2-(4-aminophenyl)thiazole: This compound also exhibits antimicrobial activity, but its chemical structure is less complex, leading to different reactivity patterns and applications.
List of Similar Compounds
- 2-(4-aminophenyl)benzothiazole
- 2-(4-aminophenyl)thiazole
- 2-(4-aminophenyl)benzoxazole
- 2-(4-aminophenyl)benzimidazole
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-8-2-4-9(5-3-8)12-7-1-6-11-15(12,13)14/h2-5,11H,1,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVNANNSZIJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[methyl(phenyl)carbamoyl]methyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)

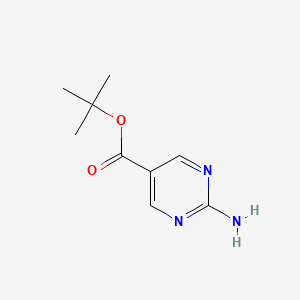
![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)
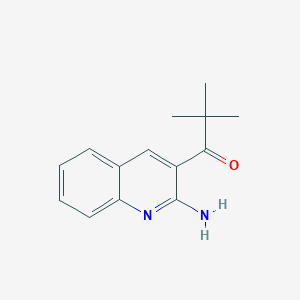

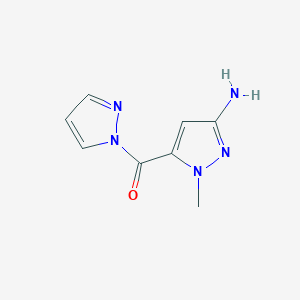
![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/new.no-structure.jpg)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)
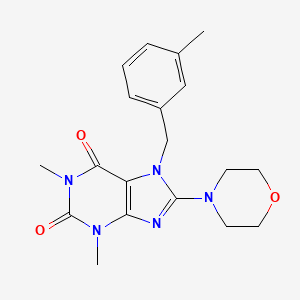
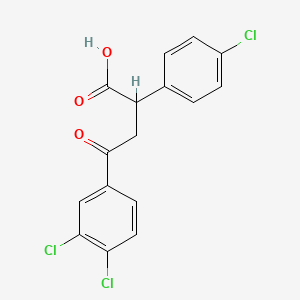
![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)
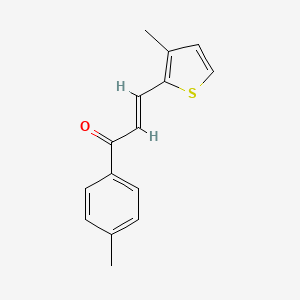
![(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile](/img/structure/B2920919.png)
